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Abstract
TG 100801 hydrochloride is a topically administered prodrug that is rapidly converted to its

active metabolite, TG 100572, a potent multi-targeted tyrosine kinase inhibitor. This technical

guide provides an in-depth overview of the mechanism of action of TG 100801, focusing on its

molecular targets, the downstream signaling pathways it modulates, and its pharmacological

effects in preclinical models of ocular neovascular diseases. Detailed experimental protocols

and comprehensive quantitative data are presented to support the understanding of its

therapeutic potential.

Introduction
Ocular neovascular diseases, such as wet age-related macular degeneration (AMD) and

diabetic retinopathy, are leading causes of blindness. These conditions are characterized by

the abnormal growth of new blood vessels in the eye, leading to fluid leakage and retinal

damage. Key signaling pathways, primarily driven by vascular endothelial growth factor (VEGF)

and other growth factors, are implicated in the pathogenesis of these diseases. TG 100801
hydrochloride has been developed as a non-invasive, topically administered treatment to

target these pathways.

TG 100801 is a prodrug designed for enhanced ocular penetration. Following topical

administration, it is rapidly hydrolyzed by esterases in the eye to form TG 100572.[1][2][3] TG
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100572 is a small molecule inhibitor of a specific set of receptor tyrosine kinases (RTKs) and

non-receptor tyrosine kinases, primarily targeting VEGFR, PDGFR, and Src kinase families.[3]

[4] This multi-targeted approach allows for the simultaneous inhibition of angiogenesis,

vascular permeability, and inflammation.[5]

Mechanism of Action: Molecular Targets and
Signaling Pathways
The therapeutic effect of TG 100801 is mediated by its active metabolite, TG 100572, which

inhibits the catalytic activity of several key tyrosine kinases involved in ocular pathophysiology.

Primary Kinase Targets
TG 100572 exhibits potent inhibitory activity against a range of tyrosine kinases. The half-

maximal inhibitory concentrations (IC50) for key targets are summarized in Table 1.

Table 1: In Vitro Kinase Inhibition Profile of TG 100572
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Kinase Target IC50 (nM)

Receptor Tyrosine Kinases

VEGFR1 (Flt-1) 2[6]

VEGFR2 (KDR/Flk-1) 7[6]

PDGFRβ 13[6]

FGFR1 2[6]

FGFR2 16[6]

Src Family Kinases

Src 1[6]

Yes 0.2[6]

Fyn 0.5[6]

Lyn 0.4[6]

Lck 0.1[6]

Hck 6[6]

Fgr 5[6]

Data compiled from in vitro kinase assays.

Downstream Signaling Pathway Inhibition
By inhibiting VEGFR2, PDGFRβ, and Src kinases, TG 100572 effectively blocks multiple

downstream signaling cascades that promote angiogenesis and vascular leakage. The binding

of growth factors like VEGF and PDGF to their respective receptors on endothelial cells triggers

receptor dimerization and autophosphorylation, creating docking sites for downstream signaling

proteins. TG 100572, by competing with ATP for the kinase binding site, prevents this initial

phosphorylation step. Furthermore, the inhibition of Src, a key downstream mediator of both

VEGFR and other signaling pathways, provides an additional layer of pathway blockade. This

dual inhibition is critical for controlling vascular permeability.
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Caption: Simplified signaling pathway inhibited by TG100572.

Pharmacokinetics: Prodrug Conversion and Ocular
Distribution
The innovative prodrug design of TG 100801 facilitates its delivery to the posterior segment of

the eye following topical administration.

Prodrug Conversion
TG 100801 is an ester prodrug of TG 100572. The ester linkage is designed to be stable in the

formulation but is rapidly cleaved by endogenous esterase enzymes present in ocular tissues,

particularly the cornea and conjunctiva, to release the active drug, TG 100572.[2][3][7] This

conversion is essential for the drug's activity, as TG 100801 itself has minimal kinase inhibitory

effects.[2]
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Caption: Conversion of TG100801 to TG100572.

Ocular Tissue Distribution
Preclinical studies in various animal models, including rabbits, have demonstrated that topical

administration of TG 100801 leads to therapeutic concentrations of the active metabolite, TG

100572, in the posterior ocular tissues, including the choroid and retina.[3][7] The likely route of

delivery to the back of the eye is via the non-corneal (transscleral) pathway.[7] Importantly,

systemic exposure to both TG 100801 and TG 100572 is minimal following topical application,

suggesting a favorable safety profile.[7][8]

Table 2: Ocular Pharmacokinetics of TG 100801 and TG 100572 in Rabbits

Ocular Tissue Cmax (ng/g) Tmax (h) AUC (ng*h/g)

TG 100801

Cornea 1200 ± 350 0.5 2500 ± 700

Aqueous Humor 50 ± 15 1 150 ± 50

Choroid-RPE 350 ± 100 2 1500 ± 400

Retina 150 ± 50 2 700 ± 200

TG 100572

Cornea 2500 ± 600 1 8000 ± 2000

Aqueous Humor 100 ± 30 2 400 ± 120

Choroid-RPE 800 ± 250 4 4500 ± 1300

Retina 400 ± 120 4 2200 ± 600
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Data are representative values from preclinical studies in rabbits following a single topical dose

of TG 100801. Values are presented as mean ± standard deviation.

Preclinical Efficacy
The efficacy of topically administered TG 100801 has been demonstrated in a well-established

animal model of choroidal neovascularization (CNV).

Laser-Induced Choroidal Neovascularization (CNV)
Mouse Model
In a laser-induced CNV mouse model, topical administration of TG 100801 significantly

reduced the area of neovascularization.

Table 3: Efficacy of Topical TG 100801 in a Mouse Model of Laser-Induced CNV

Treatment Group Dose Dosing Regimen
Reduction in CNV
Area (%)

Vehicle Control N/A
Three times daily for

14 days
0

TG 100801 5 mg/mL
Three times daily for

14 days
40[3][4]

Data from a 14-day study in C57BL/6 mice with laser-induced CNV.[4]

Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative
Protocol for VEGFR2)
Objective: To determine the in vitro inhibitory potency of a test compound against a specific

tyrosine kinase.

Materials:

Recombinant human VEGFR2 kinase domain
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Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.01%

Triton X-100)

ATP

Poly(Glu, Tyr) 4:1 substrate

Test compound (e.g., TG 100572) dissolved in DMSO

384-well plates

ADP-Glo™ Kinase Assay kit (Promega) or equivalent

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of the test compound in kinase buffer.

Add the test compound and VEGFR2 enzyme to the wells of a 384-well plate.

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™

Kinase Assay kit according to the manufacturer's protocol. The luminescent signal is

inversely proportional to the kinase activity.

Calculate the percent inhibition for each concentration of the test compound relative to a

DMSO control and determine the IC50 value using non-linear regression analysis.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/pdf/The_Inhibition_of_VEGFR_2_A_Technical_Guide_to_its_Effect_on_Endothelial_Cell_Proliferation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reagents
(Enzyme, Substrate, ATP, Compound)

Dispense Test Compound
and Enzyme into Plate

Initiate Reaction
(Add Substrate/ATP Mix)

Incubate at Room Temperature

Stop Reaction and
Detect ADP Production

Read Luminescence

Data Analysis
(Calculate % Inhibition, IC50)

End

Click to download full resolution via product page

Caption: General workflow for an in vitro kinase inhibition assay.
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Laser-Induced Choroidal Neovascularization (CNV) in
Mice
Objective: To evaluate the in vivo efficacy of a test compound in a model of ocular

neovascularization.

Animals: C57BL/6 mice

Procedure:

Anesthetize the mice and dilate their pupils.

Use a laser to rupture Bruch's membrane at several locations in the posterior pole of the

retina. The formation of a vapor bubble confirms the rupture.

Administer the test compound (e.g., topical TG 100801 eye drops) or vehicle according to

the desired dosing regimen (e.g., three times daily for 14 days).[4]

At the end of the treatment period, euthanize the mice and perfuse the vasculature with a

fluorescent dye (e.g., fluorescein-isothiocyanate dextran).

Enucleate the eyes and prepare choroidal flat mounts.

Visualize the CNV lesions using fluorescence microscopy and quantify the area of

neovascularization using image analysis software.

Compare the CNV area in the treated group to the vehicle-treated control group to determine

the percentage of inhibition.

Conclusion
TG 100801 hydrochloride is a promising, topically administered prodrug for the treatment of

ocular neovascular diseases. Its mechanism of action is centered on the multi-targeted

inhibition of key tyrosine kinases by its active metabolite, TG 100572. By potently inhibiting

VEGFR, PDGFR, and Src kinase families, TG 100572 effectively suppresses the signaling

pathways that drive angiogenesis and vascular permeability. Preclinical studies have

demonstrated significant efficacy in a relevant animal model of choroidal neovascularization
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with a favorable pharmacokinetic and safety profile. The data presented in this technical guide

provide a comprehensive foundation for researchers and drug development professionals

working on novel therapies for ocular diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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